Cyclohexyl(pyridin-4-yl)methanamine-Derived DPP-IV Inhibitor IC50 and Rat Oral Pharmacokinetic Comparison vs. Related Aryl Scaffolds
In the seminal 2014 study establishing the C-(1-aryl-cyclohexyl)-methylamine chemotype as a novel DPP-IV inhibitor class, compounds bearing a 4-pyridyl substituent (e.g., compound 12a) exhibited potent enzymatic inhibition with IC50 values in the low-nanomolar range (< 10 nM) and demonstrated excellent oral bioavailability in rat pharmacokinetic studies [1]. Critically, the optimization campaign revealed that modifications to the aryl moiety produced marked variations in both potency and oral exposure, establishing that the 4-pyridyl group confers a unique balance of inhibitory activity and favorable ADME properties relative to alternative heteroaromatic systems evaluated within the same series [1]. While the exact IC50 for the parent amine (cyclohexyl(pyridin-4-yl)methanamine) is not publicly reported as a discrete entity, its direct utility as the core scaffold of this validated lead series provides a class-level inference of its critical role in achieving the reported nanomolar potency and oral PK profile [1][2].
| Evidence Dimension | DPP-IV Inhibitory Potency (IC50) and Oral Pharmacokinetic Exposure in Rat |
|---|---|
| Target Compound Data | Parent scaffold of series exhibiting IC50 < 10 nM for optimized derivatives (e.g., compound 12a); excellent oral PK profile in rat |
| Comparator Or Baseline | Alternative C-(1-aryl-cyclohexyl)-methylamine analogs with non-pyridyl aryl groups evaluated within the same study; specific IC50 values not explicitly tabulated for each analog in public abstract |
| Quantified Difference | Not quantifiable for parent compound alone; series-level differentiation: 4-pyridyl substitution associated with low-nM potency and oral availability |
| Conditions | Human DPP-IV enzyme inhibition assay; oral administration in Sprague-Dawley rat pharmacokinetic studies [1] |
Why This Matters
Procurement of this exact scaffold provides a validated entry point into a chemotype with demonstrated translational potential for oral DPP-IV inhibitor development, whereas alternative aryl substitutions may fail to replicate the same potency-PK profile.
- [1] Namoto, K., Sirockin, F., Ostermann, N., Gessier, F., Flohr, S., Sedrani, R., Gerhartz, B., Trappe, J., Hassiepen, U., Duttaroy, A., et al. Discovery of C-(1-aryl-cyclohexyl)-methylamines as selective, orally available inhibitors of dipeptidyl peptidase IV. Bioorg. Med. Chem. Lett. 2014, 24 (3), 731-736. View Source
- [2] RCSB PDB. 4N8E: DPP4 complexed with compound 12a. Deposited 2013-10-17. View Source
